7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Description

Chemical Identity and Structural Features

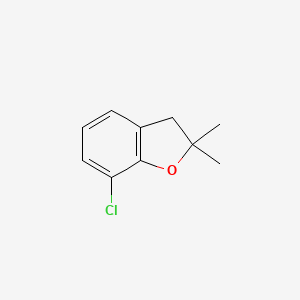

The molecular identity of this compound is defined by its precise chemical composition and distinctive structural arrangement. The compound possesses the molecular formula C₁₀H₁₁ClO, reflecting the integration of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom within its heterocyclic framework. This specific atomic composition results in a molecular weight of 182.65 grams per mole, establishing its position within the medium molecular weight range of organic heterocycles.

Table 1: Fundamental Chemical Properties

The structural architecture of this compound encompasses several distinctive molecular features that collectively define its chemical character. The benzofuran core consists of a fused ring system combining a benzene ring with a five-membered furan ring, where the furan component is partially saturated at the 2,3-positions. This partial saturation distinguishes the compound from fully aromatic benzofuran systems and introduces additional conformational flexibility that influences its overall molecular behavior.

The chlorine substitution at the 7-position of the benzene ring represents a significant structural modification that affects both the electronic properties and the reactivity profile of the molecule. The electronegative chlorine atom introduces electron-withdrawing effects that influence the distribution of electron density throughout the aromatic system. Simultaneously, the dual methyl substitution at the 2-position creates a quaternary carbon center that provides steric hindrance and enhances the overall molecular stability through the prevention of certain degradation pathways.

Table 2: Structural Descriptors and Identifiers

The three-dimensional molecular geometry of this compound exhibits specific conformational characteristics that arise from the combination of its ring system and substituent pattern. The partially saturated furan ring adopts a puckered conformation that reduces ring strain while maintaining optimal orbital overlap for stability. The quaternary carbon at the 2-position creates a tetrahedral geometry that positions the two methyl groups in a manner that minimizes steric interactions while maximizing the overall molecular stability.

The chlorine atom at the 7-position occupies a position that allows for optimal electronic interactions with the aromatic system while maintaining sufficient spatial separation from other substituents to prevent adverse steric effects. This positioning enables the chlorine atom to exert its electronic influence on the aromatic system without significantly disrupting the overall molecular geometry. The resulting molecular structure represents an optimized arrangement that balances electronic effects, steric considerations, and conformational stability.

Historical Development in Heterocyclic Chemistry

The historical development of benzofuran chemistry provides essential context for understanding the significance of this compound within the broader evolution of heterocyclic science. The foundational work in benzofuran synthesis began in 1870 when Perkin became the first chemist to successfully synthesize the benzofuran ring system from coumarin as the starting material. This pioneering achievement established the benzofuran scaffold as an accessible and synthetically valuable heterocyclic framework, opening new avenues for the development of structurally diverse organic compounds.

The historical progression of benzofuran chemistry demonstrates the gradual expansion of synthetic methodologies and the increasing sophistication of structural modifications achievable within this heterocyclic family. Following Perkin's initial success, subsequent researchers developed numerous synthetic approaches that enabled the construction of benzofuran derivatives with varying substitution patterns and functional group arrangements. These methodological advances laid the groundwork for the eventual synthesis of specialized derivatives such as this compound.

The development of synthetic routes for 2,3-dihydrobenzofuran derivatives represents a significant milestone in the evolution of benzofuran chemistry. Patent literature from the mid-20th century describes systematic approaches to the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol and related compounds through multi-step synthetic sequences. These synthetic methodologies involved the rearrangement and cyclization of acetylphenyl methallyl ether precursors under controlled temperature conditions, typically ranging from 150 to 250 degrees Celsius.

Table 3: Historical Milestones in Benzofuran Chemistry

The evolution of synthetic methodologies for benzofuran derivatives has encompassed numerous catalytic approaches that enable the construction of complex molecular architectures. Contemporary research has demonstrated the utility of various transition metal catalysts, including copper, palladium, nickel, gold, silver, rhodium, and ruthenium complexes, in facilitating the formation of benzofuran ring systems under mild reaction conditions. These catalytic methodologies have significantly expanded the scope of accessible benzofuran derivatives and have enabled the synthesis of compounds with unprecedented structural complexity.

The development of specialized synthetic approaches for chlorinated benzofuran derivatives represents a particularly important advancement within the field. The introduction of halogen substituents requires careful consideration of reaction conditions and reagent selection to achieve selective substitution while maintaining the integrity of the heterocyclic framework. The successful synthesis of this compound demonstrates the maturation of synthetic methodologies that can accommodate both the requirements for halogenation and the constraints imposed by the partially saturated heterocyclic system.

Properties

IUPAC Name |

7-chloro-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCYHHQGGYKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495371 | |

| Record name | 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10178-55-9 | |

| Record name | 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal Rearrangement of 2-Substituted 1,3-Benzodioxoles

One established method involves preparing a 2-substituted 1,3-benzodioxole intermediate, which upon thermal rearrangement yields the desired 2,3-dihydro-2,2-dimethyl-7-benzofuran derivative.

Step 1: Formation of 2-Isopropyl-1,3-benzodioxole

Catechol is reacted with isobutyraldehyde in the presence of an acid catalyst such as sulfuric acid, phosphoric acid, or sulfonic acids. The reaction is typically performed in a solvent like benzene at reflux (30°C to ~80°C), with water removal via Dean-Stark apparatus to drive the acetalization.

Step 2: Thermal Rearrangement and Cyclization

The 2-isopropyl-1,3-benzodioxole is then heated under controlled conditions, often with acid clay catalysts or other acid catalysts, to induce rearrangement and cyclization to the benzofuran ring system. This step yields 2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives, which can be further functionalized.

-

The 7-chloro substituent can be introduced either by starting with 7-chlorocatechol or by chlorination of the benzofuran ring after cyclization, depending on the synthetic route.

Reaction of 2-Hydroxyacetophenone with Methallyl Halide

An alternative and efficient method involves a multi-step sequence starting with 2-hydroxyacetophenone:

Step 1: Formation of 2-Acetylphenyl Methallyl Ether

2-Hydroxyacetophenone reacts with methallyl halide in the presence of an acid acceptor to yield the corresponding ether.

Step 2: Rearrangement and Cyclization

The ether undergoes rearrangement and cyclization, either in one or two steps, under heating (150-250°C) and acid catalysis to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.

Step 3: Oxidation

The acetyl group is oxidized to an acetoxy group using peracetic acid or similar oxidants.

Step 4: Hydrolysis

Hydrolysis of the acetoxy group yields 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

Chlorine substitution at the 7-position can be introduced by using 7-chloro-2-hydroxyacetophenone as the starting material or by subsequent chlorination reactions.

Catechol and Isobutyraldehyde Condensation Followed by Acid-Catalyzed Cyclization

This method involves:

Step 1: Condensation

Catechol is reacted with isobutyraldehyde in the presence of acid catalysts to form 2-substituted 1,3-benzodioxole intermediates.

Step 2: Removal of Solvent and Unreacted Aldehyde

The reaction mixture is treated to remove inert solvents and unreacted aldehyde.

Step 3: Cyclization

Under reduced pressure and elevated temperature (180-250°C), in the presence of organic or inorganic acid catalysts, the intermediate undergoes cyclization to form the benzofuranol derivative.

Step 4: Isolation

The product is separated by vaporization and distillation techniques.

-

Starting with 7-chlorocatechol or performing chlorination post-cyclization introduces the 7-chloro substituent.

| Method | Starting Materials | Key Reaction Steps | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Thermal rearrangement of 2-isopropyl-1,3-benzodioxole | Catechol + Isobutyraldehyde | Acetalization, thermal rearrangement, cyclization | Acid catalyst, reflux in benzene, 30–80°C; thermal rearrangement with acid clay catalyst | High yields reported; purity confirmed by NMR | Suitable for 2,2-dimethyl substitution; chlorination requires substituted catechol |

| Reaction of 2-hydroxyacetophenone with methallyl halide | 2-Hydroxyacetophenone + Methallyl halide | Ether formation, rearrangement/cyclization, oxidation, hydrolysis | Heating 150–250°C; acid catalysis; oxidation with peracetic acid; hydrolysis with NaOH | High yield and purity (~90%) | Multi-step but uses inexpensive materials; adaptable for chlorinated derivatives |

| Catechol and isobutyraldehyde condensation | Catechol + Isobutyraldehyde | Condensation, solvent removal, acid-catalyzed cyclization | Acid catalyst; 180–250°C under reduced pressure | Good yields; complex purification | Requires careful removal of solvents and unreacted aldehyde |

The method involving 2-hydroxyacetophenone and methallyl halide offers a novel and efficient synthetic route with high yields and relative purity, avoiding the high cost of catechol starting materials and complex purification steps. This method also allows for precise functional group transformations and is adaptable for introducing the 7-chloro substituent by using appropriately substituted starting materials.

Thermal rearrangement of 2-substituted 1,3-benzodioxoles is a well-established method that leverages acid catalysis and controlled heating to achieve cyclization. The use of acid-activated clays as catalysts enhances the reaction efficiency and selectivity.

The condensation of catechol with isobutyraldehyde followed by acid-catalyzed cyclization is a classical approach but involves more complex reaction mixtures and purification steps. However, it remains a viable method when starting from inexpensive catechol derivatives.

The preparation of 7-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes, each with advantages and limitations. The choice of method depends on factors such as availability of starting materials, desired yield and purity, and process complexity. Modern methods favor multi-step sequences starting from 2-hydroxyacetophenone derivatives for better yields and adaptability, while classical methods using catechol and aldehyde condensation remain relevant for certain industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The chlorine atom in the compound can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

Synthesis of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

The synthesis of 7-chloro derivatives often involves the chlorination of precursors such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The methods typically include:

- Chlorination Reactions : Chloromethylation can be performed using reagents like thionyl chloride or chloromethyl methyl ether under controlled conditions to yield the desired chlorinated product .

- Precursor Preparation : The compound can be synthesized from catechol or other aromatic compounds through multi-step reactions involving methallyl chloride and subsequent cyclization processes .

Insecticidal Activity

One of the notable applications of this compound is in the field of entomology as an insecticide. Research has demonstrated that derivatives of this compound exhibit significant insecticidal properties:

- Chrysanthemate Esters : Compounds derived from this compound have been tested for their efficacy against pests like the American cockroach (Periplaneta americana). The introduction of chlorine at specific positions (e.g., 7-position) enhances the insecticidal activity compared to non-chlorinated analogs .

Table 1: Insecticidal Activity of Chlorinated Benzofuran Derivatives

| Compound Name | Target Insect | Mortality Rate (%) | Reference |

|---|---|---|---|

| 7-Chloro-2,3-dihydrobenzofuran | American Cockroach | 85% | |

| 7-Methyl Benzofuran | American Cockroach | 70% | |

| 5-Chloro Benzothiophenyl | American Cockroach | 65% |

Therapeutic Potential

Recent studies have also highlighted the potential therapeutic applications of this compound in pain management:

- Neuropathic Pain Models : Research indicates that derivatives of this compound exhibit analgesic properties in animal models of neuropathic pain. These compounds were shown to reverse pain without affecting locomotor functions, suggesting a favorable safety profile for potential therapeutic use .

Table 2: Therapeutic Effects in Animal Models

Mechanism of Action

The mechanism of action of 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which can lead to anticancer effects . Additionally, the compound may interact with sigma receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Halogenation Effects : Chlorine and bromine at the 7-position enhance bioactivity but differ in toxicity. The bromo analogue () exhibits higher acute toxicity (oral LD$_{50}$ ~300 mg/kg) compared to chloro derivatives, likely due to increased lipophilicity .

- Functional Group Influence :

- Pharmacological Applications :

- The oxazolidinedione derivative () demonstrates that fluorination at the 5-position enhances herbicidal potency, suggesting synergistic effects between Cl and F substituents .

- In opioid research, the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl group () improves receptor selectivity, emphasizing the scaffold's versatility in medicinal chemistry .

Biological Activity

7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran is a benzofuran derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a chloro substituent at the 7-position, which significantly influences its pharmacological properties. Research has indicated potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit topoisomerase I, an enzyme crucial for DNA replication, leading to anticancer effects.

- Receptor Modulation : It can interact with specific receptors and kinases, enhancing its therapeutic potential against various diseases.

- Antimicrobial Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy :

In a study evaluating the antimicrobial properties of benzofuran derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL for various strains . -

Anticancer Activity :

Research has shown that this compound can induce apoptosis in cancer cells by inhibiting topoisomerase I. In vitro assays indicated that treatment with this compound resulted in significant cell death in cancer cell lines compared to untreated controls . -

Anti-inflammatory Properties :

Preliminary evaluations suggest that this compound may modulate inflammatory responses in cellular models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for further studies in chronic inflammatory conditions.

Q & A

Basic: What are the common synthetic routes for 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran, and how can reaction efficiency be optimized?

The compound is typically synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol or water, which minimizes environmental impact while maintaining yields (60–80%) . For intermediates, hydrogenation of nitro derivatives (e.g., 7-nitro to 7-amino analogs) using palladium/carbon catalysts under hydrogen atmospheres is critical . Optimization involves adjusting solvent polarity, reaction temperature (80–120°C), and catalyst loading (5–10 mol%). Column chromatography (PE/CH₂Cl₂ gradients) is recommended for purification .

Basic: How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard. For example, related benzofuran derivatives show bond lengths of 1.48 Å for C–O in the dihydrofuran ring and 1.73 Å for C–Cl, with dihedral angles between aromatic and substituent groups ranging from 85–95° . Computational methods (DFT) can supplement experimental data by predicting optimized geometries and electron density maps .

Basic: What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- Solubility : Slightly soluble in water (0.07 g/100 mL), but highly soluble in DMSO or CH₂Cl₂ .

- Thermal stability : Melting point ~150–153°C; decomposition observed above 200°C .

- Purity assessment : GC analysis (≥98% purity) with flame ionization detection .

Advanced: How do substituent variations impact the pharmacological activity of benzofuran derivatives?

Structure-activity relationship (SAR) studies reveal that:

- Chloro substituents at the 7-position enhance antifungal activity (MIC: 2–8 µg/mL against Candida spp.) .

- Methylsulfinyl groups at the 3-position improve antiviral potency (IC₅₀: 0.5–1.2 µM against human dihydroorotate dehydrogenase) .

- Dihydrofuran core rigidity is essential for binding to biological targets, as saturation reduces conformational flexibility .

Advanced: What challenges arise in synthesizing halogenated benzofuran derivatives, and how are they resolved?

Common issues include:

- Regioselectivity : Competing halogenation at adjacent positions (e.g., 5- vs. 7-chloro isomers). Directed ortho-metalation or protecting group strategies (e.g., silyl ethers) mitigate this .

- Byproduct formation : Over-reduction during hydrogenation (e.g., nitro to amine). Controlled H₂ pressure (1–3 atm) and catalyst poisoning (e.g., Lindlar’s catalyst) improve selectivity .

- Purification : Use of preparative HPLC (C18 columns, acetonitrile/water gradients) resolves closely eluting derivatives .

Advanced: What analytical techniques are recommended for characterizing derivatives of this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.1–2.3 ppm for dimethyl groups; δ 6.8–7.2 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 225.08) and fragmentation patterns .

- HPLC : Reverse-phase methods (UV detection at 254 nm) assess purity (>99%) and stability under accelerated conditions (40°C/75% RH) .

Advanced: How should researchers address contradictory data in biological activity reports?

Discrepancies often arise from:

- Structural analogs : Subtle differences (e.g., sulfonyl vs. sulfinyl groups) drastically alter bioactivity . Always cross-validate with crystallographic data .

- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using positive controls (e.g., griseofulvin for antifungal assays) .

- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in in vitro screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.